AP102 AP102 AP-102 is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 846569-60-6
VCID: VC0519056
InChI: InChI=1S/C50H66I2N12O10S2/c1-24(2)41-50(74)62-39(49(73)64-42(25(3)65)43(56)67)23-76-75-22-38(61-44(68)33(55)18-26-11-13-32(54)30(51)16-26)48(72)59-36(19-27-12-14-40(66)31(52)17-27)46(70)60-37(20-28-21-57-34-9-5-4-8-29(28)34)47(71)58-35(45(69)63-41)10-6-7-15-53/h4-5,8-9,11-14,16-17,21,24-25,33,35-39,41-42,57,65-66H,6-7,10,15,18-20,22-23,53-55H2,1-3H3,(H2,56,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,74)(H,63,69)(H,64,73)/t25-,33-,35+,36+,37-,38+,39+,41+,42+/m1/s1
SMILES: CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N
Molecular Formula: C50H66I2N12O10S2
Molecular Weight: 1313.1 g/mol

AP102

CAS No.: 846569-60-6

Cat. No.: VC0519056

Molecular Formula: C50H66I2N12O10S2

Molecular Weight: 1313.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AP102 - 846569-60-6

Specification

CAS No. 846569-60-6
Molecular Formula C50H66I2N12O10S2
Molecular Weight 1313.1 g/mol
IUPAC Name (4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-amino-3-(4-amino-3-iodophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Standard InChI InChI=1S/C50H66I2N12O10S2/c1-24(2)41-50(74)62-39(49(73)64-42(25(3)65)43(56)67)23-76-75-22-38(61-44(68)33(55)18-26-11-13-32(54)30(51)16-26)48(72)59-36(19-27-12-14-40(66)31(52)17-27)46(70)60-37(20-28-21-57-34-9-5-4-8-29(28)34)47(71)58-35(45(69)63-41)10-6-7-15-53/h4-5,8-9,11-14,16-17,21,24-25,33,35-39,41-42,57,65-66H,6-7,10,15,18-20,22-23,53-55H2,1-3H3,(H2,56,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,74)(H,63,69)(H,64,73)/t25-,33-,35+,36+,37-,38+,39+,41+,42+/m1/s1
Standard InChI Key ISZMJWBQCGWNNM-DQIXCUPKSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)[C@@H](CC5=CC(=C(C=C5)N)I)N)O
SMILES CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N
Canonical SMILES CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N
Appearance Solid powder

Introduction

Pharmacological Profile and Chemical Characteristics

AP102 (C₅₀H₆₆I₂N₁₂O₁₀S₂) is a synthetic peptide featuring a disulfide-bridged structure with iodinated tyrosine residues, enhancing its lipophilicity and receptor-binding affinity . Its molecular weight of 1,313.08 Da and LogD value of 1.2 underscore its unique pharmacokinetic behavior compared to non-iodinated SSAs .

Receptor Binding and Selectivity

AP102 demonstrates sub-nanomolar affinity for SSTR2 (IC₅₀ = 283 pM) and SSTR5 (IC₅₀ = 773 pM), mimicking native somatostatin-14’s balanced receptor activation . This contrasts with pasireotide’s SSTR5-predominant activity (SSTR5 IC₅₀ = 598 pM vs. SSTR2 IC₅₀ = 1,097 pM), which correlates with pasireotide’s diabetogenic effects .

Table 1: Receptor Affinity Comparison of AP102 and Reference SSAs

CompoundSSTR2 IC₅₀ (pM)SSTR5 IC₅₀ (pM)Selectivity Ratio (SSTR2/SSTR5)
Somatostatin-142301,8600.12
AP1022837730.37
Octreotide21026,8000.008
Pasireotide1,0975981.83

Data derived from competitive binding assays using HEK293 cells .

Mechanism of Action and Cellular Effects

AP102 suppresses hormone secretion by activating SSTR2/SSTR5-coupled Gi proteins, reducing intracellular cAMP levels. In HEK293 cells transfected with human receptors, AP102 inhibited forskolin-induced cAMP production with EC₅₀ values of 288 pM (SSTR2) and 8,526 pM (SSTR5) . Notably, AP102 induced apoptosis in SSTR2-expressing neuroendocrine tumor cells at 10 nM concentrations, a effect absent in pasireotide-treated cells .

Metabolic Neutrality

Unlike pasireotide, which inhibits insulin secretion via SSTR5 overactivation, AP102 maintained normoglycemia in rat models despite suppressing growth hormone by 78% . This metabolic neutrality stems from its balanced receptor engagement, avoiding disproportionate pancreatic β-cell SSTR5 signaling .

Pharmacokinetics and Analytical Validation

A validated UHPLC-MS/MS method quantified AP102 in plasma with a lower limit of quantification (LLOQ) of 20 pg/mL, achieving 99.2%–100% trueness across 50–10,000 pg/mL . Key pharmacokinetic parameters from rat studies include:

Table 2: Pharmacokinetic Parameters of AP102 in Rats

Dose (μg/kg)RouteTₘₐₓ (min)t₁/₂ (min)CL (L/h)Vd_ss (L/kg)
1SC15331.677.16
10SC30861.647.21
3.0 μg/kg/hOsmotic pumpN/AN/A1.697.18

SC = subcutaneous; CL = clearance; Vd_ss = volume of distribution at steady state .

Clinical Development and Discontinuation

Amryt Pharma advanced AP102 to preclinical stages for acromegaly and Cushing syndrome before development ceased in 2021 . The acquisition by Chiesi Farmaceutici in 2023 redirected resources toward Amryt’s marketed products (e.g., metreleptin), halting AP102’s progression .

Preclinical Efficacy

In female Wistar rats, AP102 reduced growth hormone secretion by 82% within 30 minutes post-subcutaneous administration, matching somatostatin-14’s efficacy . Chronic administration (28 days via osmotic pump) sustained suppression without tachyphylaxis .

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